6-Gingesulfonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Gingesulfonic acid is a methoxyphenol-derived sulfonic acid compound first isolated from the rhizomes of Zingiber officinale (ginger) cultivated in Taiwan . It accounts for approximately 0.0013% of the fresh rhizome by weight and is recognized for its potent anti-ulcer activity, surpassing that of other gingerol analogues like 6-gingerol and 6-shogaol . Structurally, it contains a sulfonic acid group (-SO₃H) attached to a methoxyphenol backbone, distinguishing it from other ginger-derived compounds . Unlike the thermally unstable gingerols, this compound is water-soluble and exhibits weak pungency, making it a unique bioactive agent in ginger extracts .

科学研究应用

Anti-Ulcer Activity

One of the primary applications of 6-gingesulfonic acid is its anti-ulcer activity. Research indicates that it exhibits significant protective effects against gastric lesions induced by hydrochloric acid and ethanol in rat models. In a study, this compound was found to be more effective than its counterparts, 6-gingerol and 6-shogaol, in mitigating gastric damage, suggesting its potential as a therapeutic agent for ulcer treatment .

Case Study: Gastric Protection

- Study Design : Rats were administered HCl/ethanol to induce gastric lesions.

- Findings : Treatment with this compound significantly reduced lesion area compared to controls.

- : This compound may serve as a promising candidate for developing anti-ulcer medications.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that this compound is absorbed more slowly than other ginger constituents like 6-shogaol. This slower absorption may lead to prolonged therapeutic effects and higher concentrations of active metabolites in the bloodstream, which could enhance its efficacy in clinical settings .

Pharmacokinetic Data Table

| Compound | Absorption Rate | Elimination Half-Life | Active Metabolites |

|---|---|---|---|

| This compound | Slow | Extended | Higher concentration |

| 6-Shogaol | Rapid | Short | Lower concentration |

Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects, potentially beneficial for conditions characterized by inflammation. It inhibits pathways associated with inflammatory responses, such as the Akt-NFκB signaling pathway, which plays a critical role in mediating inflammation .

Hepatoprotective Effects

Studies have indicated that this compound may offer hepatoprotective benefits. It has been shown to maintain liver cell integrity in cultured hepatocytes, suggesting its potential use in preventing liver damage from various insults .

Hepatoprotective Data Table

| Treatment | Liver Cell Viability (%) | Markers of Liver Damage |

|---|---|---|

| Control | 75% | Elevated ALT/AST |

| This compound | 90% | Normalized ALT/AST |

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress-induced damage. Research findings indicate that it can normalize levels of oxidative stress markers in animal models subjected to harmful stimuli .

Antioxidant Effects Summary

- Oxidative Stress Markers : Lipid peroxidation levels decreased.

- Mechanism : Scavenging free radicals and enhancing antioxidant enzyme activities.

化学反应分析

Key Reaction Conditions:

| Reactants | Conditions | Product |

|---|---|---|

| 6-Shogaol + NaHSO₃ | 75°C, 30 hours, TBPB catalyst | 6-Gingesulfonic acid |

The reaction proceeds through a Michael addition mechanism, where the sulfonic acid group (-SO₃H) attaches to the β-carbon of 6-shogaol’s α,β-unsaturated ketone . This alters the compound’s bioactivity and stability compared to its precursor.

Structural Characterization

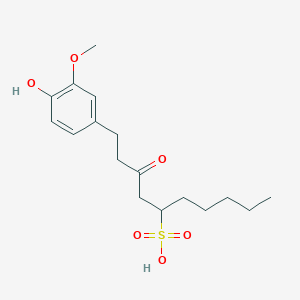

The structure of this compound (C₁₇H₂₆O₆S) was confirmed via NMR spectroscopy and chemical synthesis . Key structural features include:

NMR Data :

| Position | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | Correlation |

|---|---|---|---|

| C-1 | 3.31 (m) | 57.09 | Thiomethine (CH-SO₃H) |

| C-6′ | 6.63 (dd) | 113.12 | Aromatic proton (ortho coupling) |

| C-10 | 0.89 (t) | 14.21 | Terminal methyl group |

The thiomethine proton (δ<sub>H</sub> 3.31) and sulfonic acid group were critical in distinguishing it from 6-shogaol.

Stability and Degradation

This compound exhibits enhanced stability compared to 6-shogaol due to its sulfonic acid moiety:

-

Pharmacokinetics in Rats :

-

Metabolic Stability : Resists rapid phase I oxidation but undergoes phase II conjugations (e.g., glucuronidation) .

Metabolic Reactions

In vivo studies identified distinct metabolic pathways for this compound compared to 6-shogaol :

Metabolites Identified in Plasma/Urine:

| Metabolic Pathway | Metabolite Type | Structural Modification |

|---|---|---|

| Phase I | Hydroxylated derivatives | Addition of -OH groups |

| Phase II | Glucuronides, sulfates | Conjugation with glucuronic acid |

These metabolites were detected using UPLC-QTOF-MS/MS , with fragmentation patterns confirming structural changes .

Biological Interactions

The sulfonic acid group reduces electrophilicity, diminishing this compound’s antiproliferative activity against cancer cells compared to 6-shogaol :

Anticancer Activity (IC₅₀ Values):

| Cell Line | This compound (μM) | 6-Shogaol (μM) |

|---|---|---|

| HCT-116 (Colon) | 48.2 ± 3.1 | 12.7 ± 1.5 |

| Hep-G2 (Liver) | 52.6 ± 4.3 | 14.9 ± 1.8 |

The reduced activity correlates with decreased interaction with cellular thiols, a key mechanism of 6-shogaol’s cytotoxicity .

Anti-Ulcer Activity

Despite weaker anticancer effects, this compound demonstrates potent anti-ulcer activity , suppressing HCl/ethanol-induced gastric lesions in rats more effectively than 6-shogaol . This activity is attributed to its sulfonic acid group enhancing mucosal protection .

常见问题

Basic Research Questions

Q. What are the primary natural sources of 6-Gingesulfonic acid, and how is it extracted for laboratory studies?

- Methodological Answer : this compound is isolated from the rhizomes of Zingiber officinale (common ginger). Laboratory extraction typically involves solvent-based methods (e.g., ethanol or methanol extraction) followed by chromatographic purification using silica gel or reverse-phase columns. The compound’s presence is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are standard. For example, Kato et al. (1984) used NMR to identify the sulfonic acid group and aromatic protons, while Chen et al. (1986) applied HPLC-MS for purity validation .

Q. How does this compound’s anti-ulcer activity compare to other ginger-derived compounds like 6-gingerol?

- Methodological Answer : Comparative studies involve in vivo models (e.g., rat ethanol-induced ulcer assays). This compound exhibits weaker pungency but stronger anti-ulcer effects than 6-gingerol, as shown in dose-response experiments with histopathological analysis of gastric mucosa .

Advanced Research Questions

Q. What experimental challenges arise in isolating this compound from natural sources, and how can they be addressed?

- Methodological Answer : Challenges include low yield and co-elution with structurally similar compounds (e.g., gingerglycolipids). Solutions involve optimizing solvent polarity during extraction and employing advanced chromatographic techniques like preparative HPLC with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How can researchers reconcile discrepancies in reported efficacy of this compound across different in vivo models?

- Methodological Answer : Variability may stem from differences in animal models (e.g., stress-induced vs. drug-induced ulcers) or dosing regimens. To address this, standardize protocols (e.g., OECD guidelines) and perform meta-analyses comparing outcomes across studies. Contradictions should be analyzed via sensitivity testing and subgroup stratification .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s hypoglycemic effects?

- Methodological Answer : Key considerations include:

- Model selection : Use genetically modified diabetic rodents or glucose tolerance tests in healthy models.

- Endpoint validation : Measure insulin sensitivity (HOMA-IR) or glucose transporter activity.

- Controls : Include positive controls (e.g., metformin) and account for circadian rhythm effects on glucose metabolism .

Q. How can systematic reviews assess the quality of existing studies on this compound’s bioactivity?

- Methodological Answer : Follow PRISMA guidelines to evaluate study bias, reproducibility, and statistical rigor. Use tools like GRADE to rank evidence quality, focusing on confounders (e.g., solvent choice in in vitro assays) and publication bias. Cross-reference chemical synthesis protocols (e.g., Kato et al., 1984) to verify compound integrity across studies .

Q. What strategies are effective in analyzing this compound’s stability under varying pH conditions for pharmacokinetic studies?

- Methodological Answer : Conduct forced degradation studies using buffers at pH 1–9 (simulating gastrointestinal conditions) and monitor stability via HPLC-UV. For unstable derivatives, consider prodrug formulations or encapsulation in lipid-based nanoparticles. Data should be analyzed using kinetic models (e.g., first-order decay) .

相似化合物的比较

Structural and Functional Differences

The table below compares 6-gingesulfonic acid with key gingerol analogues:

Key Observations :

- Structural Uniqueness : The sulfonic acid group in this compound enhances its polarity and water solubility, contrasting with the lipid-soluble gingerols and shogaols .

- Bioactivity : this compound demonstrates superior anti-ulcer effects compared to 6-gingerol and 6-shogaol in rodent models, likely due to its ability to modulate gastric acid secretion and mucosal protection . However, it shows weaker antiproliferative activity against cancer cells compared to 6-shogaol, which has a strong α,β-unsaturated ketone moiety critical for cytotoxicity .

Pharmacokinetic and Metabolic Profiles

- Absorption and Elimination : this compound exhibits slower absorption and elimination rates in rats compared to 6-shogaol, with higher plasma concentrations of the intact compound observed over time .

- Metabolism : 6-Shogaol undergoes extensive phase I/II metabolism (e.g., glucuronidation), while this compound produces fewer metabolites, suggesting prolonged systemic exposure .

Stability and Environmental Interactions

- Thermal Stability : Unlike gingerols, which degrade into shogaols upon heating, this compound is stable under moderate heat but can form via sulfur fumigation of ginger, a controversial post-harvest practice .

属性

CAS 编号 |

145937-21-9 |

|---|---|

分子式 |

C17H26O6S |

分子量 |

358.5 g/mol |

IUPAC 名称 |

1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid |

InChI |

InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22) |

InChI 键 |

UGTSZVWDFDIWIG-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

规范 SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

Key on ui other cas no. |

145937-21-9 |

同义词 |

6-gingesulfonic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。